Methyl 2-amino-3-(pyrimidin-4-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(pyrimidin-4-yl)propanoate is a heterocyclic compound that features a pyrimidine ring attached to an amino acid ester. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(pyrimidin-4-yl)propanoate typically involves the condensation of a pyrimidine derivative with an appropriate amino acid ester. One common method includes the reaction of 2-aminopyrimidine with methyl acrylate under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(pyrimidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-amino-3-(pyrimidin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(pyrimidin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pyrimidine ring can interact with various molecular targets, including nucleic acids and proteins, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Methyl 2-amino-3-(pyridin-4-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: Contains an ethyl ester and a pyridine ring.
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate: Features an imidazole ring instead of a pyrimidine ring
Uniqueness: Methyl 2-amino-3-(pyrimidin-4-yl)propanoate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the synthesis of complex heterocyclic compounds.
Biological Activity
Methyl 2-amino-3-(pyrimidin-4-yl)propanoate, often referred to as Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_8H_10N_2O_2 and a molecular weight of approximately 182.18 g/mol. The compound features a methyl ester group, an amino group, and a pyrimidine ring, which are crucial for its biological interactions. The structural characteristics allow it to engage in various biochemical interactions, making it a versatile building block in drug design.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves binding to specific enzymes or receptors, where the amino group can form hydrogen bonds, while the pyrimidine ring may engage in π-π interactions with aromatic residues in proteins.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Enterococcus faecium | 32 µg/mL |
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines, including Caco-2 and A549 cells. The compound appears to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression .
Table 2: Anticancer Activity Data
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The amino group can participate in hydrogen bonding with enzyme active sites, inhibiting their function.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with receptors involved in growth and survival.
- DNA Interaction : Preliminary studies suggest that the pyrimidine ring may interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as an antibiotic adjuvant .
Case Study 2: Anticancer Potential
In another investigation focusing on colorectal cancer cell lines (Caco-2), treatment with Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate resulted in a dose-dependent decrease in cell viability. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic purposes in cancer treatment .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-amino-3-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-5-11-6/h2-3,5,7H,4,9H2,1H3 |
InChI Key |
OWICFXPWERCIFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC=NC=C1)N |
Origin of Product |
United States |
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